molecular formula C21H21ClO4 B4793991 4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No. B4793991
M. Wt: 372.8 g/mol
InChI Key: PGSUPBKOCCQEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of flavones. It has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that it may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been found to reduce oxidative stress and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one in lab experiments is its relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to elucidate its mechanism of action, which may lead to the development of more potent and selective analogs. Additionally, its potential use as a lead compound for the development of novel therapeutic agents should be explored.

Scientific Research Applications

4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

4-butyl-6-chloro-7-[(3-methoxyphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO4/c1-3-4-7-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-5-8-16(9-14)24-2/h5-6,8-12H,3-4,7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSUPBKOCCQEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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